N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE is a synthetic organic compound It is characterized by the presence of an octanoic acid moiety linked to a substituted ethyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE typically involves multiple steps:
Formation of the Octanoic Acid Derivative: This can be achieved through the esterification of octanoic acid with an appropriate alcohol, followed by hydrolysis to yield the acid.
Introduction of the Trichloroethyl Group: This step involves the chlorination of an ethyl group to introduce three chlorine atoms.
Coupling with 4-Methoxy-Phenylamine: The final step involves the coupling of the trichloroethyl derivative with 4-methoxy-phenylamine under suitable conditions, such as the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE may have various scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactivity: The compound’s reactivity could be influenced by the electron-withdrawing effects of the trichloroethyl group and the electron-donating effects of the methoxy group.
Comparison with Similar Compounds
Similar Compounds
OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-HYDROXY-PHENYLAMINO)-ETHYL)-AMIDE: Similar structure but with a hydroxy group instead of a methoxy group.
OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-ETHOXY-PHENYLAMINO)-ETHYL)-AMIDE: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in OCTANOIC ACID (2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-AMIDE may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.
Properties
Molecular Formula |
C17H25Cl3N2O2 |
---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]octanamide |
InChI |
InChI=1S/C17H25Cl3N2O2/c1-3-4-5-6-7-8-15(23)22-16(17(18,19)20)21-13-9-11-14(24-2)12-10-13/h9-12,16,21H,3-8H2,1-2H3,(H,22,23) |
InChI Key |
KRTJGGJLMFFXQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.